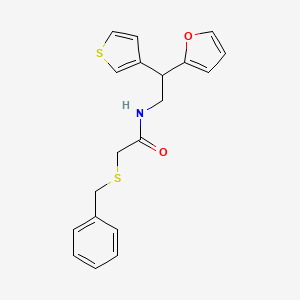

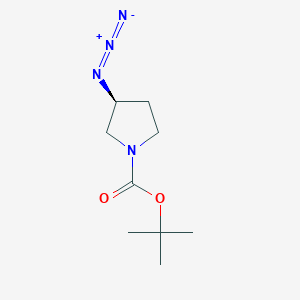

![molecular formula C10H15BO3 B2513709 [4-(3-Metoxipropil)fenil]ácido borónico CAS No. 173854-37-0](/img/structure/B2513709.png)

[4-(3-Metoxipropil)fenil]ácido borónico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[4-(3-Methoxypropyl)phenyl]boronic acid” is a chemical compound with the CAS Number: 173854-37-0 and a molecular weight of 194.04 .

Synthesis Analysis

The synthesis of boronic acids often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis

The molecular structure of “[4-(3-Methoxypropyl)phenyl]boronic acid” is represented by the linear formula: C10H15BO3 . The boron atom in boronic acids is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis

Boronic acids are known to bind to diol and polyol motifs which are present in saccharides and catechols . They can also form bonds with nucleophilic amino acid side chains such as that of serine .Physical And Chemical Properties Analysis

“[4-(3-Methoxypropyl)phenyl]boronic acid” is typically stored at room temperature . Boronic acids are soluble in most polar organic solvents and are poorly soluble in hexanes and carbon tetrachloride .Aplicaciones Científicas De Investigación

Acoplamiento Suzuki–Miyaura

Descripción general: El acoplamiento Suzuki–Miyaura (SM) es una poderosa reacción de formación de enlaces carbono-carbono catalizada por metales de transición. Se ha utilizado ampliamente debido a sus condiciones de reacción suaves, tolerancia al grupo funcional y reactivos de organoboro ambientalmente benignos. El acoplamiento implica pasos de adición oxidativa y transmetalación.

Reactivos de boro: Se han desarrollado siete clases principales de reactivos de boro para el acoplamiento SM. Estos reactivos exhiben propiedades físicas y químicas distintas, adaptadas a condiciones de acoplamiento específicas . Algunas clases notables incluyen:

Aplicaciones: El acoplamiento SM utilizando ácidos borónicos tiene aplicaciones en:

- Sensores fluorescentes: Los ácidos borónicos pueden servir como sensores para derivados de catecol .

Otras aplicaciones

Sensores de ácido borónico: Los ácidos borónicos son valiosos en aplicaciones de detección. Por ejemplo, se utilizó un sensor fluorescente que combina ácido borónico y pireno para detectar catecol y sus derivados amino (como la dopamina) con alta sensibilidad .

Síntesis de ácido borónico complejo: Los métodos eficientes para sintetizar ácidos borónicos complejos son esenciales. Los investigadores han optimizado la compatibilidad de los ácidos borónicos para reacciones multicomponente (MCR), superando los desafíos relacionados con la reactividad del enlace C–B .

Mecanismo De Acción

Target of Action

The primary target of [4-(3-Methoxypropyl)phenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

In the Suzuki–Miyaura coupling reaction, [4-(3-Methoxypropyl)phenyl]boronic acid participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by [4-(3-Methoxypropyl)phenyl]boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared

Result of Action

The result of the action of [4-(3-Methoxypropyl)phenyl]boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of many organic compounds, including pharmaceuticals and materials .

Action Environment

The action of [4-(3-Methoxypropyl)phenyl]boronic acid is influenced by environmental factors such as temperature and the presence of a suitable catalyst . The compound is stable and environmentally benign, suggesting that it may be less susceptible to degradation or loss of efficacy due to environmental conditions . .

Safety and Hazards

Direcciones Futuras

Boronic acids are increasingly utilized in diverse areas of research. Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications . They are also used in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of [4-(3-Methoxypropyl)phenyl]boronic acid are not well-studied. Boronic acids are known to interact with various biomolecules. For instance, they can form reversible covalent bonds with diols, a functional group present in many biomolecules such as carbohydrates . This property could potentially allow [4-(3-Methoxypropyl)phenyl]boronic acid to interact with various enzymes, proteins, and other biomolecules.

Cellular Effects

The specific cellular effects of [4-(3-Methoxypropyl)phenyl]boronic acid are currently unknown due to the lack of studies. Boronic acids are known to influence cell function in various ways. For example, they can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Boronic acids are known to participate in Suzuki-Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that [4-(3-Methoxypropyl)phenyl]boronic acid could potentially interact with biomolecules at the molecular level, including binding interactions, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound should be stored at room temperature , suggesting it has good stability.

Metabolic Pathways

Boronic acids are known to participate in Suzuki-Miyaura cross-coupling reactions , suggesting that [4-(3-Methoxypropyl)phenyl]boronic acid could potentially be involved in similar metabolic pathways.

Propiedades

IUPAC Name |

[4-(3-methoxypropyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-14-8-2-3-9-4-6-10(7-5-9)11(12)13/h4-7,12-13H,2-3,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXRVCBBLRHWKMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CCCOC)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

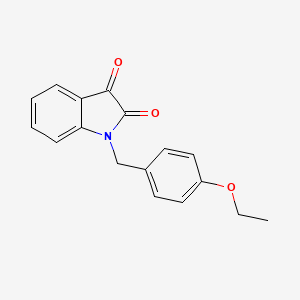

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2513630.png)

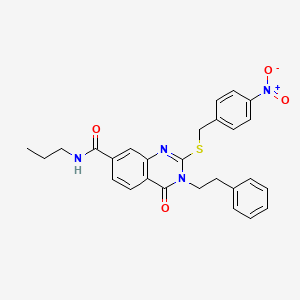

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2-phenylethyl)thiophene-2-carboxamide](/img/structure/B2513634.png)

![N-(4-ethylphenyl)-2-{[3-oxo-2-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2513635.png)

![[1-Bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-2-nitroethyl]benzene](/img/structure/B2513636.png)

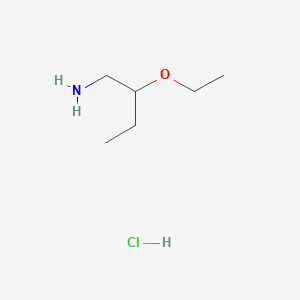

![ethyl 2H,3H,3aH,4H,5H,6H,7H-cyclohepta[b]furan-3a-carboxylate](/img/structure/B2513638.png)

![3-(4-ethoxyphenyl)-2-((2-methoxyethyl)amino)-8-methyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B2513641.png)